4-chloro-6-fluoroindoline-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPVOKLIGCRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736215 | |
| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940054-45-5 | |
| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoroindoline-2,3-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth analysis of the core physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione (CAS No: 940054-45-5), a halogenated isatin derivative of significant interest in medicinal chemistry. Isatin and its analogs are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. Understanding the physicochemical profile of a novel derivative like this compound is a critical first step in any drug discovery cascade, influencing everything from assay design and screening to formulation and pharmacokinetics. This document details the identity of the compound and presents a series of field-proven, step-by-step experimental protocols for determining its key physicochemical parameters, explaining the scientific rationale behind each methodological choice.
Part 1: Molecular Identity and Structural Attributes
The foundational step in characterizing any novel compound is to establish its unequivocal identity. This compound is a synthetic organic compound belonging to the isatin class. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability[4].
Chemical Structure:
Table 1: Compound Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-fluoro-1H-indole-2,3-dione | |
| Synonyms | 4-Chloro-6-fluoroisatin | N/A |
| CAS Number | 940054-45-5 | [5] |
| Molecular Formula | C₈H₃ClFNO₂ | [5] |
| Molecular Weight | 199.57 g/mol | Calculated |
| Appearance | Expected to be a colored solid (e.g., yellow to orange) | Based on analogs[1][6] |
Part 2: Key Physicochemical Parameters & Their Importance
While specific experimental data for this exact molecule is not widely published, we can infer expected properties based on closely related analogs and outline the gold-standard methods for their determination.
1. Acidity (pKa)
-
Scientific Context: The N-H proton of the isatin core is weakly acidic. The pKa value is critical as it dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets. Halogen substituents on the aromatic ring are electron-withdrawing and are expected to increase the acidity (lower the pKa) compared to unsubstituted isatin.
-
Expected Value: The predicted pKa for the analogous compound 4,6-difluoroindoline-2,3-dione is approximately 7.65[6]. It is reasonable to hypothesize that the pKa of this compound will be in a similar range, likely between 7.5 and 8.5.
2. Solubility
-
Scientific Context: Solubility is a paramount property in drug development. Poor aqueous solubility can severely limit oral bioavailability and complicate in vitro assay development[7]. Solubility is typically assessed in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for compound storage and screening[8].
-
Expected Behavior: Like many isatin derivatives, this compound is expected to have low solubility in water and higher solubility in polar aprotic solvents such as DMSO.
3. Lipophilicity (LogP/LogD)
-
Scientific Context: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. LogP represents the partition coefficient for the neutral form of the molecule, while LogD accounts for all ionic species at a specific pH.
-
Expected Behavior: The presence of two halogen atoms will increase the lipophilicity compared to the parent isatin scaffold. This suggests moderate to high membrane permeability, but potentially at the cost of aqueous solubility.
4. Thermal Properties (Melting Point & Stability)
-
Scientific Context: The melting point (m.p.) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for understanding potential degradation during manufacturing, formulation, and storage. DSC can reveal melting, crystallization, decomposition, and polymorphic transitions[9][10].
-
Expected Behavior: The compound is expected to be a solid at room temperature with a relatively high melting point, characteristic of planar, aromatic structures capable of forming stable crystal lattices[11].
Part 3: Standard Operating Protocols for Physicochemical Characterization
As a Senior Application Scientist, the following protocols are presented as robust, self-validating systems for researchers to precisely determine the properties of this compound.
Protocol 1: Purity and Identity Confirmation via HPLC-UV/MS
-
Causality & Rationale: Before measuring any physical property, the purity and identity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a quantitative measure of purity, while a Mass Spectrometer (MS) confirms the molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 10 µL of this stock into 990 µL of a 50:50 acetonitrile:water mixture to create a 10 µg/mL working solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detector: Monitor at 254 nm and 280 nm. Purity is calculated based on the area percentage of the main peak.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Scan for the expected mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (200.00) and [M-H]⁻ (197.98).
-
Workflow Diagram: Purity & Identity Confirmation
Caption: Workflow for confirming compound purity and identity.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Causality & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility[12]. It measures the concentration of a saturated solution after a prolonged incubation, ensuring true equilibrium is reached. This is more accurate than kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions[8].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid compound (e.g., ~2 mg) to a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 PBS) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand for 1 hour for undissolved solid to settle. For more robust separation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes[13].
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the diluted sample using a calibrated HPLC-UV method (as described in Protocol 1) against a standard curve of known concentrations.
-
Calculate the original concentration in the supernatant, which represents the solubility.
-
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Causality & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature[9]. This allows for the precise determination of the melting point (as the peak of the endothermic event) and can reveal other thermal events like polymorphism or decomposition, which are critical for quality control and formulation development.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well past the expected melting point (e.g., 300 °C).
-
Maintain a constant flow of inert nitrogen gas (e.g., 20-50 mL/min) to prevent oxidative degradation[3].
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C).
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak.
-
Decomposition: A broad, often exothermic event following the melt indicates decomposition.
-
Workflow Diagram: DSC Data Interpretation
Caption: Decision workflow for interpreting DSC thermal analysis data.
Part 4: Conclusion and Forward Look
The physicochemical properties of this compound define its behavior in both chemical and biological systems. While specific experimental values for this compound require laboratory determination, its profile can be confidently predicted to include weak N-H acidity, low aqueous solubility, and moderate-to-high lipophilicity, consistent with other halogenated isatins.
The robust, validated protocols provided in this guide—for identity/purity, solubility, and thermal analysis—form the essential toolkit for any researcher working with this or similar novel chemical entities. Accurate and early characterization of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of successful drug discovery, enabling informed decisions that save time, reduce costs, and ultimately increase the probability of developing a successful therapeutic agent.
References
- Benchchem. (n.d.). 4-Chloro-6-fluoroindoline.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoroquinoline.
- Khan, I., et al. (2024).
- Yadav, P., & Kumar, R. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
- Gorgani, L., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione.
- Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.
- Lead Sciences. (n.d.). This compound.
- ChemicalBook. (n.d.). 4,6-DIFLUOROINDOLINE-2,3-DIONE.
- National Center for Biotechnology Information. (n.d.). 6-Chloroindoline-2,3-dione.
- BLDpharm. (n.d.). 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione.
- ResearchGate. (n.d.). Physicochemical characteristics of the synthesized isatin derivatives.
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Sigma-Aldrich. (n.d.). This compound.
- Fant, K. (2023). Standard Operating Procedure for solubility testing.
- Impurity Detection. (2024). Differential Scanning Calorimetry (DSC Analysis)
- Gorgani, L., et al. (2017).
- Chemspace. (2022). Compound solubility measurements for early drug discovery.
- Khattab, F. I. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Thermochimica Acta.
- Lund University. (n.d.).
- Wang, X., et al. (2024).
- Zhang, J., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
- Rodrigues, M., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.
- Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry.
- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
- Fijałkowski, K., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quercus.be [quercus.be]
- 10. Sci-Hub. Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals / Thermochimica Acta, 1983 [sci-hub.jp]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Unraveling the Enigmatic Core: A Technical Guide to the Presumed Mechanism of Action of 4-chloro-6-fluoroindoline-2,3-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known Unknowns
In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a privileged structure, a foundation for a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antiviral, and anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes.[1][2][3][4] The subject of this technical guide, 4-chloro-6-fluoroindoline-2,3-dione, is a halogenated derivative of this remarkable scaffold.
It is imperative to state at the outset that, to date, there is a conspicuous absence of dedicated studies in peer-reviewed literature detailing the specific mechanism of action of this compound. However, the principles of medicinal chemistry and a wealth of data on analogous compounds allow us to construct a robust, evidence-based hypothesis regarding its likely biological targets and mode of action. This guide will, therefore, serve as a comprehensive, albeit predictive, exploration of the core mechanisms that likely govern the activity of this compound, providing a valuable framework for future empirical investigation.
The Isatin Core: A Foundation of Potent Enzyme Inhibition
The isatin nucleus is characterized by a unique α,β-dicarbonyl system within a fused aromatic ring structure. This arrangement confers a distinct electrophilicity to the C3 carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of the inhibitory action of many isatin derivatives against a range of enzymes, most notably cysteine proteases and protein kinases.
Caspase Inhibition: A Prominent Avenue of Action
A significant body of research has identified isatin derivatives, particularly isatin sulfonamides, as potent inhibitors of caspases, the key executioner enzymes in the apoptotic cascade.[5] The generally accepted mechanism involves the nucleophilic attack of the catalytic cysteine residue in the caspase active site on the electrophilic C3 carbonyl of the isatin ring. This interaction can lead to the formation of a reversible or irreversible covalent adduct, thereby inactivating the enzyme.
The specific substitutions on the isatin ring play a critical role in modulating the potency and selectivity of caspase inhibition. Halogenation, in particular, has been shown to enhance the inhibitory activity of isatin derivatives. For instance, studies on 7-halogenated isatin sulfonamides have demonstrated that the presence of chloro, fluoro, bromo, or iodo substituents can lead to improved inhibitory potencies against caspase-3 and caspase-7, with some derivatives exhibiting IC50 values in the low nanomolar range.
Given the presence of both chloro and fluoro substituents on the aromatic ring of this compound, it is highly plausible that this compound functions as a caspase inhibitor. The electron-withdrawing nature of the halogen atoms would be expected to enhance the electrophilicity of the C3 carbonyl, making it a more potent target for the active site cysteine of caspases.
Proposed Mechanism of Action: Inhibition of Executioner Caspases
Based on the extensive literature on halogenated isatin derivatives, we propose that the primary mechanism of action of this compound is the inhibition of executioner caspases, namely caspase-3 and caspase-7.
Signaling Pathway: Interruption of the Apoptotic Cascade
Apoptosis, or programmed cell death, is a fundamental process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The apoptotic signaling cascade culminates in the activation of effector caspases, which then cleave a plethora of cellular substrates, leading to the dismantling of the cell. By inhibiting these key executioner enzymes, this compound would effectively block the final, irreversible steps of apoptosis.
Caption: Proposed inhibition of the apoptotic pathway by this compound.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To empirically validate the proposed mechanism of action, a series of well-established biochemical and cell-based assays would be required. The following outlines a logical experimental workflow.
Workflow for a Self-Validating Investigation
Sources
A Technical Guide to the Spectral Characterization of 4-chloro-6-fluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the spectral characterization of 4-chloro-6-fluoroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry and drug discovery. Isatin and its analogs exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making a thorough spectral analysis essential for structure elucidation, purity assessment, and understanding its chemical behavior.[4]
This document is structured to provide not just data, but a logical framework for understanding the causality behind the spectral features and the experimental choices made during analysis.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-chloro-6-fluoroisatin, is a small organic molecule with the molecular formula C₈H₃ClFNO₂. A clear understanding of its structure is the foundation for interpreting its spectral data.
Molecular Structure of this compound
Caption: 2D structure of this compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₃ClFNO₂ | - |
| Molecular Weight | 215.57 g/mol | - |
| Appearance | Yellow to orange solid | Analogy to similar compounds[5] |
| Melting Point | >200 °C (with decomposition) | Analogy to similar compounds |
Synthesis and Potential Impurities
A common and effective method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[6] This process involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[6]
For this compound, the starting material would be 3-chloro-5-fluoroaniline.
Proposed Synthetic Workflow
Caption: Proposed Sandmeyer synthesis of this compound.
Potential Impurities and their Spectral Signatures:
-
Unreacted 3-chloro-5-fluoroaniline: May be detected in ¹H NMR as characteristic aromatic signals and in mass spectrometry by its molecular ion peak.
-
Isonitrosoacetanilide intermediate: The presence of this intermediate would be indicated by specific signals in the ¹H and ¹³C NMR spectra, and a different molecular ion peak in the mass spectrum.
-
Positional isomers: Depending on the purity of the starting aniline, other chloro-fluoro substituted isatin isomers could be present. These would have distinct NMR and mass spectra.
Spectroscopic Characterization
A multi-spectroscopic approach is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | br s | - | N-H |
| ~7.5 | d | J(H,F) ≈ 8.0 | H-5 |
| ~7.2 | d | J(H,H) ≈ 2.0 | H-7 |
-
Rationale: The N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. The aromatic protons H-5 and H-7 will be doublets due to coupling with the fluorine atom and the other aromatic proton, respectively. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (C-3) |
| ~160 | C=O (C-2) |
| ~150 (d, ¹J(C,F)) | C-6 |
| ~140 (d, ³J(C,F)) | C-4a |
| ~135 (d, ²J(C,F)) | C-5 |
| ~125 (d, ⁴J(C,F)) | C-7a |
| ~120 | C-4 |
| ~115 (d, ²J(C,F)) | C-7 |
-
Rationale: The two carbonyl carbons will appear at the downfield end of the spectrum. The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹J(C,F)).
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -110 | d | J(F,H) ≈ 8.0 |
-
Rationale: A single doublet is expected for the fluorine atom, coupled to the adjacent aromatic proton (H-5).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7][8]
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Data Reporting: Report chemical shifts in ppm relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9] Report coupling constants in Hertz (Hz).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
| 187/189 | Moderate | [M - CO]⁺ |
| 159/161 | Moderate | [M - 2CO]⁺ |
| 124 | Low | [M - 2CO - Cl]⁺ |
-
Rationale: The molecular ion peak will show a characteristic 3:1 isotope pattern for the presence of one chlorine atom. The primary fragmentation pathway for isatins involves the sequential loss of two carbon monoxide molecules.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, broad | N-H stretching |
| ~1750 | Strong | C=O stretching (C-3, ketone) |
| ~1730 | Strong | C=O stretching (C-2, lactam) |
| ~1620 | Medium | C=C aromatic stretching |
| ~1100 | Strong | C-F stretching |
| ~800 | Strong | C-Cl stretching |
-
Rationale: The N-H stretching vibration will appear as a broad band. The two carbonyl groups will give rise to strong, distinct absorption bands. The presence of C-F and C-Cl bonds will also be evident from strong absorptions in the fingerprint region. The IR spectrum of isatin typically shows two strong bands for the carbonyl stretching vibrations.[1]
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Data (in Methanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |
| ~260-280 | High | π → π* transition (aromatic system) |
| ~320-350 | Moderate | π → π* transition (conjugated system) |
| ~400-450 | Low | n → π* transition (carbonyl groups) |
-
Rationale: The UV-visible spectrum of isatin shows an absorption maximum in the region of 260 nm to 350 nm corresponding to a π → π* transition due to the aromatic ring.[1] A weaker absorption band at longer wavelengths is attributed to the n → π* transition of the carbonyl groups.[1] The positions of these bands will be influenced by the electronic effects of the halogen substituents.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation: Record the UV-Vis absorption spectrum using a dual-beam UV-Vis spectrophotometer.[10]
-
Data Analysis: Determine the wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivities (ε).
Data Integration and Structure Confirmation
The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques.
Analytical Workflow for Structure Confirmation
Caption: Integrated workflow for the spectral characterization of this compound.
By combining the information from NMR (proton and carbon framework), MS (molecular weight and fragmentation), IR (functional groups), and UV-Vis (electronic system), a complete and validated structural assignment can be made. Any inconsistencies in the data may point to the presence of impurities or an incorrect structural assignment, necessitating further investigation.
Conclusion
The spectral characterization of this compound requires a systematic and multi-faceted analytical approach. This guide has outlined the predicted spectral data based on established principles and data from analogous compounds, along with standardized experimental protocols. For researchers in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the quality, purity, and correct identification of this and other novel chemical entities.
References
- Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.
- Arulraj, R., Sivakumar, S., Thiruvalluvar, A., Kaur, M., & Jasinski, J. P. (2016). 3-Chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-one.
- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2019).
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(48), 28656-28665.
- Sahin, K., Saripinar, E., & Durdagi, S. (2021). Combined 4D-QSAR and target-based approaches for the determination of bioactive Isatin derivatives. SAR and QSAR in Environmental Research, 32(10), 769-789.
- Jain, S., & Pathak, D. (2021).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Retrieved from [Link]
- Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2011). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 41(1), 1-13.
- McEwen, L., & Han, S. (2020). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
- Doğan, İ. S., Bölek, G. G., & Kahveci, B. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Süleyman Demirel Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 23(Special Issue), 67-70.
- Piers, W. E., & Maron, L. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11682-11690.
-
PubChem. (n.d.). 6-Chloroindoline-2,3-dione. Retrieved from [Link]
- Coles, S. J., & Davies, D. B. (2016). Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry, 54(10), 767-768.
- Obaleye, J. A., Tiamiyu, A. M., & Adebayo, J. O. (2013). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives. International Journal of Scientific & Engineering Research, 4(8), 1335-1340.
- Arjunan, V., & Mohan, S. (2010). Analysis of IR and Raman spectra of Isatin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 693-698.
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents.
- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Hassan, A. S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(48), 28656-28665.
- Badawi, H. M., & Förner, W. (2007). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Journal of Molecular Structure: THEOCHEM, 806(1-3), 1-10.
-
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2358-2368.
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
-
ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM).... Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
- McEwen, L., et al. (2022). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(9), 1035-1050.
-
ResearchGate. (n.d.). Important IR data for isatin and its complexes. Compound IR data (cm −1.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]
- Wu, S., et al. (2011). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o14.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchdata.edu.au [researchdata.edu.au]
An In-Depth Technical Guide to the Molecular Structure of 4-chloro-6-fluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione (CAS No: 940054-45-5), a halogenated derivative of isatin. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the probable synthetic route, predicted spectroscopic characteristics, potential reactivity, and plausible biological significance of this compound, grounding our discussion in established chemical principles and data from analogous structures.
Introduction: The Isatin Scaffold and the Influence of Halogenation
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The isatin core is a versatile building block, amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile.[3]
The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring of the isatin moiety can profoundly influence its physicochemical and biological properties.[4] Halogenation can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the presence of both a chloro and a fluoro group, as in this compound, presents an intriguing substitution pattern with the potential for unique biological activities.[4]
This guide will provide a detailed exploration of the molecular characteristics of this compound, offering insights into its synthesis, structure, and potential applications.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-chloro-6-fluoro-1H-indole-2,3-dione | [3] |
| CAS Number | 940054-45-5 | [3][5] |
| Molecular Formula | C₈H₃ClFNO₂ | [3][5] |
| Molecular Weight | 199.57 g/mol | N/A |
| Appearance | Solid (predicted) | [3] |
| Purity | ≥95% | [6] |
Table 1: Physicochemical Properties of this compound.
Figure 1: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most practicably achieved through the Sandmeyer isatin synthesis . This well-established methodology provides a reliable route to a wide range of substituted isatins.[7][8] The reaction proceeds via a two-step sequence, beginning with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Proposed Synthetic Protocol
The logical precursor for the synthesis of this compound is 3-chloro-5-fluoroaniline . The proposed synthetic workflow is outlined below.
Figure 2: Proposed Sandmeyer synthesis of this compound.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
The synthesis commences with the reaction of 3-chloro-5-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7][9] This condensation reaction yields the corresponding isonitrosoacetanilide intermediate, N-(3-chloro-5-fluorophenyl)-2-(hydroxyimino)acetamide. The reaction mixture is typically heated to facilitate the formation of the intermediate, which may precipitate from the solution upon cooling.[9]
Step 2: Acid-Catalyzed Cyclization
The isolated isonitrosoacetanilide intermediate is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid.[7][10] Gentle heating is usually required to promote the intramolecular electrophilic substitution, leading to the formation of the five-membered pyrrole ring and yielding the final product, this compound. The product can then be isolated by pouring the reaction mixture onto ice, followed by filtration and washing.[9]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the two aromatic protons and the N-H proton.
-
Aromatic Protons: Two distinct signals are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C5 position will likely appear as a doublet, split by the adjacent fluorine atom at C6. The proton at the C7 position will also likely appear as a doublet, split by the fluorine at C6. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups.
-
N-H Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears downfield (δ 10.0-12.0 ppm). This signal will be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework.
-
Carbonyl Carbons: Two signals corresponding to the C2 and C3 carbonyl carbons are expected in the downfield region of the spectrum (typically δ 155-185 ppm). The C3 carbonyl carbon is generally more deshielded than the C2 carbonyl carbon.[13]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative chlorine and fluorine atoms (C4 and C6) will exhibit characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling. The chemical shifts will be influenced by the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carbonyl and N-H functional groups.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration.[1]
-
C=O Stretches: Two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups are anticipated in the region of 1700-1780 cm⁻¹.[1][14]
-
C-Cl and C-F Stretches: Absorptions corresponding to the C-Cl and C-F stretching vibrations will be present in the fingerprint region of the spectrum.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (199.57 g/mol ). Due to the presence of the chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.[15][16]
-
Fragmentation Pattern: Common fragmentation pathways for isatins involve the loss of CO, and subsequent fragmentation of the aromatic ring. The presence of the halogen atoms will influence the fragmentation pattern, potentially leading to the loss of Cl or F radicals or HCl/HF.
Reactivity Profile
The reactivity of this compound is dictated by the isatin core and influenced by the halogen substituents.
-
Electrophilicity of the C3-Carbonyl Group: The C3-carbonyl group of the isatin ring is highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity allows for a wide range of synthetic transformations, including aldol condensations, Wittig reactions, and the formation of spirocyclic compounds.
-
Acidity of the N-H Proton: The N-H proton is acidic and can be deprotonated with a suitable base to form the corresponding anion. This anion can then participate in various reactions, such as N-alkylation and N-acylation.
-
Electrophilic Aromatic Substitution: The benzene ring of the isatin core can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (chloro, fluoro, and the fused pyrrole ring) will determine the position of further substitution. Halogens are generally ortho-, para-directing but deactivating.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is not extensively documented, the isatin scaffold and its halogenated derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][2]
-
Anticancer Activity: Many isatin derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization.[1] Halogenation has been shown to enhance the anticancer activity of some isatin analogs.
-
Antimicrobial and Antiviral Activity: The isatin nucleus is a key component in several compounds with antimicrobial and antiviral activities.[10]
-
Enzyme Inhibition: Isatin and its derivatives are known to inhibit a variety of enzymes, including monoamine oxidases (MAOs), caspases, and kinases.
The specific substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its potential as a therapeutic agent. The presence of both chlorine and fluorine could lead to enhanced potency and improved pharmacokinetic properties.[4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Based on information for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][19][20]
Conclusion
This compound is a halogenated isatin derivative with significant potential for applications in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route via the Sandmeyer synthesis, and an estimation of its spectroscopic characteristics and reactivity. The unique substitution pattern of this molecule warrants further investigation into its biological activities, which could lead to the development of novel therapeutic agents. As with all research chemicals, appropriate safety measures must be employed during its handling and use.
References
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auremn.org [auremn.org]
- 3. This compound | 940054-45-5 [sigmaaldrich.com]
- 4. 4-Chloro-6-fluoroindoline | Benchchem [benchchem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 940054-45-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tutorchase.com [tutorchase.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis and Application of 4-Chloro-6-fluoroindoline-2,3-dione: A Comprehensive Guide for Medicinal Chemists
Abstract
This technical guide provides a detailed protocol for the laboratory-scale synthesis of 4-chloro-6-fluoroindoline-2,3-dione, a halogenated isatin derivative of significant interest in contemporary drug discovery. The strategic incorporation of both chlorine and fluorine atoms onto the indoline scaffold offers a nuanced approach to modulating the physicochemical and pharmacological properties of resulting bioactive molecules. This document elucidates the rationale behind the synthetic strategy, provides a step-by-step experimental procedure, and discusses the broader applications of this versatile building block in the development of novel therapeutics.
Introduction: The Strategic Value of Halogenated Isatins in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of halogen substituents, particularly chlorine and fluorine, is a well-established strategy to enhance the therapeutic potential of lead compounds.[2]
The presence of a chlorine atom can increase lipophilicity, thereby improving membrane permeability, and can also introduce a potential site for metabolic transformation or specific interactions with biological targets.[2] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's conformational preferences, pKa, and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile.[2] The combination of these two halogens in this compound creates a unique electronic and steric environment, making it a highly valuable intermediate for the synthesis of novel drug candidates.
This guide will focus on the practical synthesis of this compound via the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatin derivatives.[3]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the potential hazards associated with a compound, is paramount for safe and effective laboratory practice.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClFNO₂ | [4] |
| Molecular Weight | 199.57 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | General knowledge on isatins |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Safety Information:
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired indoline-2,3-dione.[9]
Reaction Scheme
Caption: Key synthetic transformations of this compound.
The resulting isatin-based compounds have been investigated for a variety of pharmacological activities, including:
-
Anticancer Agents: Isatin derivatives have been shown to inhibit various protein kinases and exhibit cytotoxic activity against a range of cancer cell lines. [10]* Antiviral Agents: The isatin scaffold is present in several compounds with demonstrated antiviral activity, including against HIV. [11]* Antimicrobial Agents: Halogenated isatins, in particular, have shown promising antibacterial and antifungal properties. [12] The specific substitution pattern of this compound provides medicinal chemists with a unique tool to fine-tune the properties of isatin-based drug candidates, potentially leading to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Conclusion
The synthesis of this compound via the Sandmeyer isatin synthesis is a robust and accessible method for obtaining this valuable research chemical. The detailed protocol provided herein, along with the discussion of its applications, is intended to empower researchers in the fields of organic synthesis and drug discovery to explore the potential of this and other halogenated isatin derivatives in the development of novel therapeutic agents. The strategic placement of chlorine and fluorine atoms on the isatin core offers a compelling avenue for the generation of new chemical entities with tailored biological activities.
References
- Mishra, P., & Singh, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 29(4), 22634-22641.
-
PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. Retrieved from [Link]
- Han, S. H., & Kay, K. Y. (2010). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1744.
- Marvel, C. S., & Hiers, G. S. (1925).
-
PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]
- Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.
- Arora, E. (2022).
- CN104292113A. (2015). Preparation method of 3-chloro-4-fluoroaniline.
- Li, Y., Fan, J., Liang, M., Li, X., & Zi, H. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Omair, M. A., & El-Faham, A. (2021). A survey of isatin hybrids and their biological properties. Molecules, 26(11), 3163.
- Patil, D. S. (n.d.).
- Islam, R., & Abedin, M. J. (1997). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 10(2), 143-148.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- International Journal of Current Microbiology and Applied Sciences. (2022).
- TCI Chemicals. (2023).
- Semantic Scholar. (n.d.).
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
- Sigma-Aldrich. (2024).
- Zaykov, A. N., Ksenofontov, A. A., & Shiryaev, V. A. (2022). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Chemistry of Heterocyclic Compounds, 58(4), 297-306.
- Indian Academy of Sciences. (n.d.). Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cleavage activities.
-
PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]
- Merck Millipore. (n.d.).
Sources
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. biomedres.us [biomedres.us]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmc.gov.in [nmc.gov.in]
- 11. researchgate.net [researchgate.net]
- 12. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 4-chloro-6-fluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 4-chloro-6-fluoroindoline-2,3-dione in cell-based screening assays. As a member of the isatin (1H-indole-2,3-dione) class of heterocyclic compounds, this molecule holds potential for a range of biological activities, given the well-documented pharmacological properties of isatin derivatives.[1][2][3] These notes are designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate the cytotoxic, apoptotic, and other cellular effects of this compound, thereby facilitating its evaluation in early-stage drug discovery.
Introduction: The Promise of Substituted Isatins in Drug Discovery
Isatin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of halogen substituents, such as chlorine and fluorine, onto the aromatic ring can significantly modulate the physicochemical properties and biological activity of the parent molecule.[5] Specifically, the presence of chloro and fluoro groups on the indoline ring of this compound is a strategic modification aimed at enhancing its potential as a therapeutic agent.[5][6]
This guide provides a framework for the initial cell-based screening of this compound to elucidate its potential as a novel bioactive compound.
Scientific Rationale and Potential Mechanisms of Action
The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. Many isatin-based compounds have been shown to exert their effects through the inhibition of various kinases, modulation of cell cycle progression, and induction of apoptosis.[4][5] The core indoline-2,3-dione structure is a versatile pharmacophore that can be synthetically modified to achieve desired biological outcomes.[1][2]
The primary hypothesis for the activity of this compound is its potential to induce cytotoxicity in cancer cell lines. This could occur through various mechanisms, including:
-
Induction of Apoptosis: Many anticancer agents function by triggering programmed cell death.
-
Kinase Inhibition: Halogenated organic compounds have been identified as potential kinase inhibitors, a key target in oncology.[7][8]
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.
The following protocols are designed to systematically investigate these potential mechanisms.
High-Throughput Screening (HTS) for Hit Identification
The initial phase of evaluating a novel compound like this compound involves high-throughput screening to identify a "hit" or a compound that demonstrates a desired biological response.[9]
Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for this compound.
Protocol: Primary HTS using a Cell Viability Assay
This protocol outlines a primary screen to identify the cytotoxic potential of this compound against a panel of cancer cell lines.
-
Assay Development and Miniaturization:
-
Adapt a chosen cell viability assay (e.g., XTT or MTT) for a 384-well plate format.[10]
-
Optimize cell seeding density to ensure logarithmic growth during the assay period.
-
-
Dry Run:
-
Perform a dry run using positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls to determine the assay's Z'-factor.[10] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Pilot Screen:
-
Screen a small subset of a compound library, including various concentrations of this compound, to validate the HTS protocol.[10]
-
-
Full Screen:
-
Screen the desired concentrations of this compound against the selected cell lines.
-
-
Data Analysis:
-
Analyze the data to identify "hits," typically defined as compounds that cause a statistically significant decrease in cell viability.[10]
-
Cell Viability Assays: Quantifying Cytotoxicity
Once a hit has been identified, the next step is to quantify the cytotoxic effects of this compound. Cell viability assays are crucial for determining the concentration-dependent effects of a compound.[11]
Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[12] The reduction of the XTT tetrazolium salt to a colored formazan product is directly proportional to the number of living cells.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.[11]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[13]
Protocol: MTT Cell Viability Assay
The MTT assay is another widely used method based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the XTT protocol.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm.[14][15]
Data Presentation: IC50 Determination
The results from the cell viability assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| e.g., HCT-116 | XTT | 48 | Experimental Value |
| e.g., MCF-7 | MTT | 48 | Experimental Value |
| e.g., A549 | XTT | 72 | Experimental Value |
Apoptosis Assays: Investigating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine if this is due to the induction of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and -7, key executioner caspases.[17]
-
Cell Treatment: Seed and treat cells with this compound at concentrations around its IC50 value, including positive and negative controls.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.[17] This reagent contains a proluminescent substrate for caspase-3/7.[17]
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.
Visualizing Apoptosis Pathway
Caption: A simplified intrinsic apoptosis pathway potentially activated by the compound.
Target Identification: Unraveling the Molecular Target
Identifying the direct molecular target(s) of a bioactive small molecule is a critical step in drug discovery.[18]
Approaches for Target Identification
Several methods can be employed to identify the cellular targets of this compound:[19]
-
Affinity-Based Methods: This approach involves immobilizing the small molecule on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[20][21] The bound proteins are then identified by mass spectrometry.[20]
-
Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down genes and identify those that alter the cell's sensitivity to the compound.[22]
-
Computational Methods: In silico docking studies can predict potential binding partners based on the compound's structure.
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial cell-based screening and characterization of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, and potential molecular targets, researchers can gain valuable insights into the therapeutic potential of this novel isatin derivative. Positive findings from these initial screens would warrant further investigation, including in vivo efficacy studies and medicinal chemistry efforts to optimize its activity and drug-like properties.
References
- Bouhfid, R., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4056-o4058.
- Yu, J. G., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o219.
- Sonawane, S., & Tripathi, M. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3334-3343.
- Panda, S. S., et al. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 647-656.
- Arote, R. B., et al. (2011). Journal of Chemical Sciences, 123(5), 643-658.
- Singh, G., et al. (2022). Molecules, 27(4), 1358.
- Krasilnikova, Y. A., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1002-1006.
- Kamal, A., et al. (2022). Molecules, 27(16), 5198.
- Krasilnikova, Y. A., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1002-1006.
- D'souza, A. M., et al. (2012). European Journal of Medicinal Chemistry, 57, 249-256.
- Thornberry, N. A., et al. (1997). Journal of Biological Chemistry, 272(29), 17907-17911.
- Lomenick, B., et al. (2011). Current Protocols in Chemical Biology, 3(4), 163-176.
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
- Inglese, J., et al. (2007). Assay Guidance Manual.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Lomenick, B., et al. (2009). ACS Chemical Biology, 4(9), 745-757.
- da Silva, A. F., et al. (2020). Frontiers in Chemistry, 8, 592.
- Bhuva, V. V., et al. (2011). Der Pharma Chemica, 3(4), 363-369.
- Al-Ghorbani, M., et al. (2015). Molecules, 20(10), 18995-19009.
- Uvarov, A. V., et al. (2025). Molecules, 30(14), 2914.
- Mrksich, M. I. (2011).
- An, L., & Tolliday, N. (2010). Current Protocols in Chemical Biology, 2(1), 1-17.
- Abdel-Wahab, B. F., et al. (2022). Molecules, 27(19), 6611.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
- Al-Dhafer, M. A., et al. (2024).
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
- Wang, D., et al. (2013). MedChemComm, 4(3), 481-492.
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-Chloro-6-fluoroindoline-2,3-dione in Solution
Welcome to the technical support guide for 4-chloro-6-fluoroindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this substituted isatin in solution. As a key building block in medicinal chemistry, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Understanding the Instability of this compound
The inherent reactivity of the isatin core, particularly its dicarbonyl system and lactam ring, makes it susceptible to degradation under common laboratory conditions.[3] Understanding these pathways is the first step toward mitigation.
Caption: Workflow for preparing aqueous working solutions.
-
Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS, HBSS, Cell Media). Ensure the final pH is between 6.5 and 7.4. Avoid highly alkaline buffers.
-
Intermediate Dilution (Optional): To avoid precipitation, it is often best to perform an intermediate dilution of your DMSO stock in pure DMSO before the final aqueous dilution.
-
Final Dilution: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing the buffer. Never add the aqueous buffer to the DMSO stock , as this will cause the compound to precipitate. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Immediate Use: Use the freshly prepared aqueous solution as quickly as possible, ideally within 1-2 hours. Do not store aqueous dilutions.
Protocol 3.3: Monitoring Solution Stability with HPLC
A self-validating protocol requires you to confirm stability. A simple gradient HPLC-UV method can effectively monitor the purity of your solution over time.
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Detector: UV, monitor at a wavelength where the compound has a strong absorbance (e.g., 260-350 nm, determined by a UV scan).
-
-
Baseline Analysis (Time = 0): As soon as you prepare a fresh stock solution, inject it and record the chromatogram. The main peak represents your pure compound. Integrate the peak and record its area (% purity should be >98%).
-
Time-Point Analysis: Store the stock solution under your chosen conditions (e.g., -20°C). At set time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, and re-inject it using the identical HPLC method.
-
Data Evaluation: Compare the chromatograms. A loss in the main peak's area percentage and/or the appearance of new peaks indicates degradation. A solution is generally considered unstable if the purity drops by more than 2-5%.
Section 4: Advanced Stabilization Strategies
For particularly challenging applications or formulation development, more advanced strategies can be employed.
-
Use of Antioxidants: If oxidation is identified as the primary degradation pathway, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) in your stock solution can be beneficial. This must be validated to ensure the antioxidant does not interfere with your downstream application.
-
Drug Delivery Systems: For in vivo or complex formulation work, encapsulating the compound in delivery systems like liposomes or nanoparticles can protect it from the bulk solvent environment, significantly enhancing its stability and controlling its release. [4]This strategy shields the isatin from hydrolysis and enzymatic degradation. [4] By understanding the inherent chemical liabilities of this compound and implementing these validated protocols, you can significantly improve the quality and reproducibility of your experimental data.
References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PMC. [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC. [Link]
-
A Review on Different Approaches to Isatin Synthesis. (2021). IJCRT.org. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. [Link]
-
Synthesis and Screening of New Isatin Derivatives. (2010). Der Pharma Chemica. [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
-
(PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). ResearchGate. [Link]
-
Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. (n.d.). PubMed. [Link]
-
This compound. (n.d.). Lead Sciences. [Link]
-
Convergence of degradation pathways for aromatic and chloroaromatic compounds. (n.d.). ResearchGate. [Link]
- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines. (n.d.).
-
(PDF) The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (1973). ResearchGate. [Link]
-
(PDF) Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. (2019). ResearchGate. [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]
-
Isatin Derivatives: A New Frontier in Synthesis and Applications. (2024). YouTube. [Link]
-
Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks. [Link]
-
4-Chloro-6-fluoroquinoline. (n.d.). PubChem. [Link]
-
(PDF) The effect of pH on the thermal stability of fibrous hard alpha-keratins. (2019). ResearchGate. [Link]
-
Heat stability of micellar casein concentrates as affected by temperature and pH. (2012). PubMed. [Link]
-
Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. (2009). PubMed. [Link]
-
6-Chloro-1-methylindoline-2,3-dione. (n.d.). PMC. [Link]
-
(PDF) 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. (2015). ResearchGate. [Link]
-
(PDF) 3-Chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-one. (2016). ResearchGate. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-chloro-6-fluoroindoline-2,3-dione
Technical Support Center: 4-Chloro-6-fluoroindoline-2,3-dione
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we've designed this guide to provide you with the in-depth technical and methodological support needed to ensure your experimental results are both accurate and reproducible. This resource addresses common challenges and questions regarding the off-target effects of this compound, helping you to generate robust, on-target data.
Our search has indicated that this compound is a substituted indoline derivative, a class of compounds also known as isatins.[1] While specific data on this exact molecule is limited, the isatin scaffold is well-studied and known to interact with a wide range of biological targets, including protein kinases and caspases.[2][3] This inherent versatility means that a careful, systematic approach is required to distinguish desired on-target effects from confounding off-target activities.
Frequently Asked Questions (FAQs): First Principles
This section covers foundational concepts that are crucial for designing and interpreting experiments with this compound.
Q1: What are "off-target" effects and why are they a major concern with isatin-based compounds?
The isatin scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse targets. Isatin derivatives have been reported to inhibit various enzymes, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and caspases, and can modulate signaling pathways like MAPK and PI3K/AKT/mTOR.[2][6] This promiscuity, while useful for developing broad-spectrum agents, necessitates rigorous validation in basic research to ensure an observed phenotype is correctly attributed to the inhibition of a single, specific target.[7]
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A2: Yes, this is a critical consideration. Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in many different high-throughput screens due to non-specific activity.[8][9] They often interfere with assay technologies themselves (e.g., through fluorescence quenching or redox cycling) rather than through specific, lock-and-key binding to a target protein.[10][11]
The isatin core is a known PAINS substructure.[12] Therefore, it is essential to perform control experiments to rule out assay artifacts before concluding that this compound has a specific biological activity. This includes running assays in the absence of the target protein and using different detection methods where possible.
Q3: How do I choose an appropriate working concentration for my experiments?
A3: The optimal concentration balances maximal on-target activity with minimal off-target effects. A common mistake is to use a concentration that is too high, which dramatically increases the likelihood of engaging lower-affinity off-targets.
Start by determining the in vitro potency (e.g., IC50 or Kᵢ) against your purified target protein. For cell-based assays, a good starting point is typically 10- to 100-fold higher than the in vitro IC50 to account for cell permeability and stability. However, it is crucial to perform a dose-response curve for your desired cellular phenotype and simultaneously for cytotoxicity. The ideal concentration range is where the on-target phenotype is observed without significant cell death. Exceeding 10 µM should be done with extreme caution, as this concentration range is often associated with non-specific effects for many small molecules.
Troubleshooting Guide: Common Experimental Issues
This section provides actionable steps to address specific problems encountered during experiments.
Problem 1: My phenotypic results are inconsistent or do not match the known function of the target.
Q: I observe significant cell death at concentrations where inhibiting my target should not be cytotoxic. What should I do?
A: This strongly suggests either an off-target toxic effect or non-specific cytotoxicity.
-
Action 1: Perform a Standard Cytotoxicity Assay. First, decouple the intended phenotype from general toxicity. Use a simple, robust method like an MTT, resazurin, or LDH release assay to determine the concentration at which the compound induces cell death (the TC50). This will define the upper limit for your experimental concentrations.
-
Action 2: Compare with a Structurally Unrelated Inhibitor. Use a well-validated inhibitor of the same target that has a different chemical scaffold. If this second inhibitor reproduces your intended phenotype without the same level of cytotoxicity, it provides strong evidence that the toxicity of this compound is an off-target effect.
Q: The cellular phenotype I'm observing is not what I expected from inhibiting the primary target. How do I validate that the effect is on-target?
A: This is a classic target validation problem.[13] Rigorous validation is essential to confidently link the compound's effect to its target.[7] The gold standard is to use orthogonal methods that do not rely on the small molecule itself.
-
Step 1: Genetic Target Knockdown. Use RNA interference (siRNA or shRNA) or CRISPR/Cas9 to reduce the expression of the target protein. A successful experiment will "phenocopy" the effect of the inhibitor. If the phenotype of genetic knockdown matches the phenotype of compound treatment, it strengthens the on-target hypothesis.
-
Step 2: Rescue Experiment. If possible, introduce a mutant version of the target protein that is resistant to this compound but retains its biological activity. If expressing this mutant "rescues" the phenotype (i.e., makes the cells resistant to the compound's effects), this is powerful evidence for on-target action.
Below is a workflow to guide this validation process.
Caption: Decision tree for on-target phenotype validation.
Problem 2: The compound is potent in my biochemical assay but weak in cells.
Q: My compound has a low nanomolar IC50 against the purified enzyme, but I need micromolar concentrations to see an effect in my cell-based assay. Why the discrepancy?
A: This is a common issue in drug discovery and can be attributed to several factors related to the cellular environment.[14]
-
Cell Permeability: The compound may not efficiently cross the cell membrane. Halogen atoms like chlorine and fluorine can increase lipophilicity, but this doesn't guarantee passive diffusion.
-
Efflux Pumps: The compound could be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell.
-
Compound Stability: The compound might be unstable in cell culture media or rapidly metabolized by the cells.
-
High ATP Concentration (for Kinase Inhibitors): If your target is a kinase, the high intracellular concentration of ATP (millimolar range) can competitively inhibit the binding of your compound, leading to a significant drop in apparent potency compared to a biochemical assay run at low ATP concentrations.
Troubleshooting Workflow:
-
Assess Stability: Incubate the compound in your cell culture medium (with and without serum) for various time points (e.g., 0, 2, 6, 24 hours). Use LC-MS to quantify the amount of remaining compound.
-
Test for Efflux: Use cell lines that overexpress common efflux pumps or use a known efflux pump inhibitor in combination with your compound to see if potency is restored.
-
Measure Target Engagement: Directly confirm that your compound is binding to its intended target inside the cell.[15] Techniques like the Cellular Thermal Shift Assay (CETSA) are excellent for this purpose. A positive CETSA result confirms that the compound can enter the cell and engage the target.
Caption: Workflow for troubleshooting potency discrepancies.
Experimental Protocols & Data Summary
| Experiment | Purpose | Typical Concentration Range | Interpretation of Positive Result |
| Cytotoxicity Assay (e.g., MTT/LDH) | To determine the concentration at which the compound is toxic to cells, defining the upper limit for experiments. | 0.1 - 100 µM | A decrease in cell viability indicates non-specific toxicity or a potent on-target cytotoxic effect. |
| On-Target Biochemical Assay | To measure the direct potency (IC50) of the compound against the purified target protein. | 0.001 - 10 µM | A low IC50 confirms direct interaction with the intended target. |
| Cellular Target Engagement Assay (e.g., CETSA) | To confirm the compound binds to its target within the complex cellular environment.[15] | 1 - 50 µM | A thermal shift indicates direct binding of the compound to the target protein in intact cells. |
| Orthogonal Inhibitor Control | To confirm the phenotype is target-specific, not compound-specific. | Varies by inhibitor | The same phenotype observed with a structurally different inhibitor validates the on-target hypothesis. |
| Genetic Knockdown Control (e.g., siRNA) | To mimic the effect of target inhibition without using a small molecule. | N/A | The phenotype observed matches the phenotype from compound treatment, validating the on-target hypothesis. |
Protocol: Basic Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing target engagement in cells.
-
Cell Culture: Plate cells to achieve ~80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or another quantitative protein detection method.
-
Interpretation: A successful target engagement will result in the stabilization of the target protein at higher temperatures in the drug-treated samples compared to the vehicle control. This will appear as a rightward shift in the melting curve.
References
- Yu, J. G., Tang, W., Wang, D. C., & Xu, H. (2011). 4-Chloro-1-methylindoline-2,3-dione.
-
Royal Society of Chemistry. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central. Retrieved from [Link]
-
PubMed. (2009). Unexpected formation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones: synthesis, antibacterial and antifungal activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 52-58. Retrieved from [Link]
-
PubMed. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. Retrieved from [Link]
-
MDPI. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Retrieved from [Link]
-
Annual Reviews. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. Retrieved from [Link]
-
SciTechnol. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(2). Retrieved from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). Target validation using chemical probes | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry, 60(6), 2205-2214. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). PROTAC degraders as chemical probes for studying target biology and target validation. RSC Chemical Biology. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
YouTube. (2022). Pan Assay Interference Compounds. Retrieved from [Link]
Sources
- 1. 4-Chloro-6-fluoroindoline | Benchchem [benchchem.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. drughunter.com [drughunter.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- 15. Target engagement | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing Dione Synthesis via Phase-Transfer Catalysis
Welcome to the technical support center for phase-transfer catalysis (PTC) in dione synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to 1,3- and 1,4-diones and their derivatives. Here, we will move beyond basic principles to address the specific, practical challenges you may encounter in the lab. Our focus is on providing actionable insights and troubleshooting strategies grounded in mechanistic understanding to enhance your reaction yields, selectivity, and overall efficiency.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the application of PTC to dione synthesis.
Q1: Why is Phase-Transfer Catalysis a preferred method for the alkylation of diones?
Phase-transfer catalysis is a powerful technique for reactions involving two immiscible phases, a common scenario in the alkylation of dicarbonyl compounds.[1] Typically, the dione starting material is soluble in an organic solvent, while the deprotonating agent (a base like NaOH or K₂CO₃) and the resulting enolate are more soluble in an aqueous phase.[2] A phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, acts as a shuttle.[2] It transports the enolate anion from the aqueous (or solid) phase into the organic phase where it can react with the alkylating agent.[3] This method obviates the need for strong, hazardous, and strictly anhydrous bases like sodium hydride or LDA, and often allows for the use of more environmentally benign solvents and milder reaction conditions, leading to higher yields and reduced cycle times.[3]
Q2: What is the fundamental mechanism of PTC in the C-alkylation of a 1,3-dione?
The reaction proceeds via a catalytic cycle that can be broken down into a few key steps. First, the base in the aqueous or solid phase deprotonates the acidic α-hydrogen of the 1,3-dione, forming an enolate. The phase-transfer catalyst cation (Q⁺) then pairs with this enolate anion (E⁻) at the interface of the two phases to form a lipophilic ion pair, [Q⁺E⁻]. This ion pair is soluble in the organic phase and diffuses away from the interface. In the organic phase, the "naked" and highly reactive enolate anion undergoes a nucleophilic substitution reaction (Sₙ2) with the alkylating agent (R-X), forming the desired C-alkylated dione and releasing the catalyst cation paired with the leaving group anion ([Q⁺X⁻]). The catalyst then returns to the aqueous or solid phase to repeat the cycle.
Q3: What are the most common types of phase-transfer catalysts used for dione synthesis?
Quaternary ammonium salts are the most frequently employed catalysts for this transformation. Tetrabutylammonium bromide (TBAB) is a versatile and cost-effective choice that works well for a variety of alkylations.[4] Other common options include tetrabutylammonium chloride (TBAC), benzyltriethylammonium chloride (TEBAC), and Aliquat® 336 (a mixture of methyltrialkylammonium chlorides). For reactions requiring higher temperatures, more thermally stable phosphonium salts, like hexadecyltributylphosphonium bromide, can be advantageous. In some cases, crown ethers and polyethylene glycols (PEGs) can also be effective, particularly in solid-liquid PTC systems.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the PTC-mediated synthesis of diones.
Problem 1: Low or No Product Yield
A low yield can be attributed to several factors, from catalyst inefficiency to poor reaction conditions.
-
Possible Cause 1: Inefficient Phase Transfer. The catalyst may not be effectively transporting the enolate into the organic phase.
-
Solution A: Catalyst Choice. If using a catalyst with short alkyl chains, it may be too hydrophilic. Switch to a catalyst with longer alkyl chains (e.g., from tetrabutyl- to tetrahexyl- or octyl-ammonium salts) to increase its lipophilicity and partitioning into the organic phase.
-
Solution B: Agitation. Inadequate stirring results in a small interfacial area between the phases, limiting the rate of ion exchange. Ensure vigorous stirring to create a fine emulsion and maximize the surface area.
-
Solution C: Water Content. In liquid-liquid PTC, an excessive amount of water can overly hydrate the enolate, making it difficult to extract into the organic phase. Try using a more concentrated aqueous base solution. For solid-liquid PTC, ensure the solid base (e.g., K₂CO₃) is finely powdered and anhydrous.
-
-
Possible Cause 2: Inappropriate Base Strength. The base may not be strong enough to efficiently deprotonate the dione.
-
Solution: The pKa of the dione's α-hydrogen dictates the required base strength. For highly acidic diones like acetylacetone (pKa ≈ 9 in DMSO), a weaker base like potassium carbonate (K₂CO₃) can be sufficient and may offer better selectivity.[6] For less acidic diones, a stronger base like 50% aqueous NaOH or KOH is often necessary.[4]
-
-
Possible Cause 3: Catalyst Poisoning. The leaving group from the alkylating agent (e.g., iodide) can be a "soft" anion that pairs strongly with the "soft" quaternary ammonium cation. This resulting ion pair may be very lipophilic and reluctant to return to the aqueous phase, effectively taking the catalyst out of circulation.
-
Solution A: Change Alkylating Agent. If using an alkyl iodide, consider switching to the corresponding bromide or chloride. While the reaction may be slower, it can prevent catalyst poisoning.
-
Solution B: Increase Catalyst Loading. A modest increase in the catalyst concentration can sometimes overcome poisoning effects, though this is a less elegant solution.
-
Solution C: Use a More Concentrated Aqueous Phase. High concentrations of the desired anion (e.g., hydroxide) in the aqueous phase can outcompete the poisoning anion for the catalyst.[7]
-
Problem 2: Poor Selectivity - O-Alkylation vs. C-Alkylation
For dione enolates, which are ambident nucleophiles, the formation of the O-alkylated ether is a common and undesirable side reaction. Controlling this selectivity is often the primary optimization challenge.
-
Factors Influencing C- vs. O-Alkylation
| Parameter | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Protic or polar aprotic solvents (e.g., with some water present) | Aprotic, non-polar solvents (e.g., toluene, hexane) | Hydrogen-bonding solvents solvate the oxygen atom of the enolate, sterically hindering O-alkylation.[5] |
| Counter-ion/Catalyst | Tightly associated ion pairs (e.g., with Li⁺ or smaller Q⁺) | "Naked" anions (e.g., with K⁺ or bulky Q⁺) | Bulky quaternary ammonium cations create a greater separation between the cation and the enolate anion, increasing the reactivity of the more electronegative oxygen atom. |
| Alkylating Agent | "Soft" electrophiles (e.g., R-I, R-Br) | "Hard" electrophiles (e.g., R-OTs, R₂SO₄) | Based on Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the enolate prefers to react with soft electrophiles, while the "hard" oxygen prefers hard electrophiles. |
| Water Content | Liquid-Liquid PTC (presence of water) | Solid-Liquid PTC (anhydrous conditions) | The absence of water minimizes solvation of the oxygen atom, promoting O-alkylation. |
-
Troubleshooting Strategy: To favor the desired C-alkylation product:
-
Start with a Liquid-Liquid PTC system using a concentrated aqueous base.
-
Choose an alkyl bromide or iodide as the alkylating agent.
-
Use a less bulky phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
If O-alkylation persists, consider adding a small amount of a protic co-solvent, but be mindful of potential side reactions with the base.
-
Problem 3: Formation of Dialkylated Products
The mono-alkylated dione product often still possesses an acidic α-hydrogen and can undergo a second alkylation, reducing the yield of the desired product.
-
Possible Cause 1: Excess Alkylating Agent. Using a large excess of the alkylating agent will drive the reaction towards dialkylation.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
-
-
Possible Cause 2: High Reactivity of the Mono-alkylated Product.
-
Solution A: Slow Addition. Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting material enolate over the mono-alkylated product enolate.
-
Solution B: Lower Temperature. Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
-
Experimental Protocols
Protocol 1: General Procedure for the C-Alkylation of a 1,3-Dione under Liquid-Liquid PTC
This protocol provides a general starting point for the alkylation of a 1,3-dione like pentane-2,4-dione (acetylacetone) using tetrabutylammonium bromide (TBAB).
Materials:
-
Pentane-2,4-dione (1 equivalent)
-
Alkylating agent (e.g., benzyl bromide, 1.05 equivalents)
-
Tetrabutylammonium bromide (TBAB) (2-5 mol%)
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Organic solvent (e.g., Toluene or Dichloromethane)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dione (1 equiv.), the organic solvent (e.g., toluene, ~2-4 mL per mmol of dione), and TBAB (0.02-0.05 equiv.).
-
Base Addition: Add the 50% aqueous NaOH solution (a volume roughly equal to the organic solvent volume).
-
Stirring: Begin vigorous stirring to ensure good mixing of the two phases. A stirring rate of 500-1000 rpm is typically sufficient. The mixture should appear as a milky emulsion.
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.05 equiv.) to the reaction mixture dropwise over 10-15 minutes. An exothermic reaction may be observed. If necessary, use an ice bath to maintain the desired temperature (typically room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dione is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, stop the stirring and dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine all organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure C-alkylated dione.
References
-
Gaspard, H. G., & Van, L. D. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(7), 6333–6343. Available from: [Link]
-
Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). Available from: [Link]
-
Ihmels, H., et al. (2014). Phase-transfer catalyzed alkylation reactions according to Scheme 6. ResearchGate. Available from: [Link]
-
Malek, N. A. N. N., & Ewies, M. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 2919-2938. Available from: [Link]
-
Kecskes, A., et al. (2021). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 26(11), 3328. Available from: [Link]
-
Mastracchio, A. (2008). Phase-Transfer Catalysis (PTC). MacMillan Group Meeting. Available from: [Link]
-
Halpern, M. (n.d.). PTC C-Alkylation – Interesting Choices. PTC Organics, Inc.. Available from: [Link]
-
Sharma, K., et al. (2020). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2220(1), 030012. Available from: [Link]
-
Banerjee, B. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5946. Available from: [Link]
-
L-Ahmar, I., et al. (2016). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Molecules, 21(9), 1184. Available from: [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.. Available from: [Link]
-
Yadav, G. D., & Bisht, P. M. (2004). Synergism of low energy microwave irradiation & solide-liquid phase transfer catalyst for selective alkylation of phenols to phenolic ethers. Synthetic Communications, 34(16), 2885-2892. Available from: [Link]
-
Sasson, Y., & Bilman, N. (1985). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Journal of the Chemical Society, Chemical Communications, (23), 1629-1630. Available from: [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Halogenated Indoline-2,3-dione (Isatin) Analogs as Anticancer Agents
Introduction
The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its significance in oncology is underscored by the clinical success of isatin-based drugs like Sunitinib and Nintedanib, which function primarily as multi-kinase inhibitors.[2] A common and effective strategy in the optimization of isatin-based drug candidates is the introduction of halogen substituents, such as chlorine and fluorine, onto the aromatic ring. This modification profoundly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic profile, thereby enhancing target binding affinity and overall efficacy.
While specific interest lies in analogs such as 4-chloro-6-fluoroindoline-2,3-dione, the publicly available literature currently lacks specific in vivo efficacy data for this particular substitution pattern. However, extensive research on other closely related halogenated isatin derivatives provides a strong foundation for understanding the therapeutic potential of this class of compounds. This guide will, therefore, provide a comparative overview of the preclinical efficacy of various chloro- and fluoro-substituted isatin analogs, synthesizing available in vitro data and presenting a representative in vivo experimental framework. We will delve into the mechanistic underpinnings of their anticancer activity and provide detailed protocols to empower researchers in the field of drug development.
Comparative In Vitro Efficacy of Halogenated Isatin Analogs
The primary measure of a compound's potential is its ability to inhibit the proliferation of cancer cells in vitro. Halogenation of the isatin core has consistently been shown to produce compounds with potent cytotoxic effects across a diverse range of cancer cell lines. The strategic placement of chloro and fluoro groups can lead to significant variations in activity, as summarized below.
A recent study detailed the synthesis of novel 5-halo-isatin derivatives, which were evaluated for their antiproliferative activity against human colon cancer (HT-29), breast cancer (MCF-7), and neuroblastoma (SKNMC) cell lines.[3] Another investigation focused on new fluorinated 1-benzylisatins, assessing their cytotoxicity against human duodenal adenocarcinoma (HuTu-80) and cervical epithelioid carcinoma (M-HeLa) cells.[4] The results from these studies highlight the promise of this chemical class.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Representative Halogenated Isatin Analogs
| Compound ID | Isatin Ring Substitution | Tested Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | 5-Chloro | MCF-7 (Breast) | 18.13 | [3] |
| 5r | 5-Bromo | MCF-7 (Breast) | 18.13 | [3] |
| 5n | 5-Fluoro | MCF-7 (Breast) | 20.17 | [3] |
| 3a | 6-Fluoro, 1-Benzyl | HuTu-80 (Duodenal) | 25.0 | [4] |
| 3b | 6-Chloro, 1-Benzyl | HuTu-80 (Duodenal) | 40.0 | [4] |
| 3d | 4,6-Difluoro, 1-Benzyl | HuTu-80 (Duodenal) | 35.0 | [4] |
Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 and HT-29 is deliberate; they represent common and well-characterized models for breast and colon cancer, respectively, allowing for robust comparison with existing literature. The inclusion of multiple halogen substitutions (F, Cl, Br) and different substitution patterns allows for the exploration of structure-activity relationships (SAR), guiding future optimization efforts. For instance, the data suggests that for the 5-halo-isatin series, chloro and bromo substituents confer slightly greater potency against MCF-7 cells compared to a fluoro group.[3]
Mechanism of Action: Inducing Apoptotic Cell Death
A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. Halogenated isatin derivatives have been shown to activate the intrinsic mitochondrial pathway of apoptosis, a self-validating system for confirming anticancer activity.[3][4]
Key Mechanistic Events:
-
Induction of Reactive Oxygen Species (ROS): The compounds trigger a significant, dose-dependent increase in intracellular ROS. Mitochondria are both a source and target of ROS, and this surge disrupts their normal function.[4]
-
Dissipation of Mitochondrial Membrane Potential (MMP): The increase in ROS leads to the destabilization and dissipation of the mitochondrial membrane potential. This is a critical, irreversible step in the apoptotic cascade.[4]
-
Caspase Activation: The disruption of the mitochondria leads to the release of pro-apoptotic factors, which in turn activate executioner caspases, such as caspase-3.[3] Activated caspase-3 orchestrates the dismantling of the cell, leading to its death.
The convergence of these events—ROS production, MMP collapse, and caspase activation—provides a trustworthy and validated mechanism for the observed cytotoxicity.
Diagram 1: Mitochondrial Pathway of Apoptosis Induced by Halogenated Isatins
Caption: Apoptosis induction via the intrinsic mitochondrial pathway.
Many isatin derivatives also function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the VEGFR and EGFR pathways.[5][6]
Diagram 2: Representative Kinase Inhibition Pathway
Caption: Inhibition of VEGFR signaling by isatin analogs.
Framework for In Vivo Efficacy Assessment: A Xenograft Tumor Model
Translating in vitro potency to in vivo efficacy is the cornerstone of preclinical drug development. The most common and authoritative method for this is the use of a tumor xenograft model in immunocompromised mice. The following protocol is a representative workflow based on established methodologies for testing isatin analogs.
Expertise & Experience: The choice of an immunocompromised mouse strain (e.g., BALB/c nude or NOD-SCID) is critical to prevent rejection of the human tumor graft. The subcutaneous implantation site allows for easy, non-invasive measurement of tumor volume over time. The dosing regimen (e.g., 40 mg/kg) and route of administration (e.g., intraperitoneal) are determined from prior maximum tolerated dose (MTD) studies to ensure the effects are therapeutic and not due to toxicity.
Diagram 3: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo anticancer efficacy.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HepG2, liver carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in PBS at a final concentration of 5 x 10⁷ cells/mL and keep on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female BALB/c nude mice. Allow a one-week acclimatization period.
-
Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice daily for tumor development.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into a vehicle control group and one or more treatment groups. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
-
Compound Formulation and Administration:
-
Prepare the halogenated isatin analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).
-
Administer the compound or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage daily for a predetermined period (e.g., 21 days).
-
-
Efficacy Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights three times a week. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100.
-
Conclusion and Future Outlook
Halogenated indoline-2,3-dione analogs represent a highly promising class of compounds for the development of novel anticancer therapeutics. While in vivo data for the specific 4-chloro-6-fluoro analog remains to be published, the extensive body of research on related chloro- and fluoro-substituted isatins demonstrates potent in vitro cytotoxicity and well-defined mechanisms of action, primarily through the induction of mitochondrial apoptosis and inhibition of key oncogenic kinases. The established xenograft model provides a reliable and authoritative framework for translating these promising in vitro results into tangible in vivo efficacy data. Future work should focus on synthesizing and evaluating a wider range of di- and tri-halogenated analogs, including the 4-chloro-6-fluoro pattern, to fully elucidate the structure-activity relationship and identify lead candidates with superior potency and drug-like properties for further clinical development.
References
-
Isatin (1H indole 2, 3-dione) is a heterocyclic, endogenous lead molecule recognized in humans and different plants. The isatin nucleus and its derivatives are owed the attention of researchers due to their diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and so on. (Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery, MDPI, [Link])
-
Literature surveys revealed that isatin and its derivatives show various biological activities like anti-cancer, anti-bacterial, anti-fungal, anti-diabetic, anti-convulsant, anti-tubercular, anti-HIV, neuroprotective,4 anti-oxidant,5 anti-glycation,6 anti-malarial,7 anti-inflammatory,8 analgesic,9 and anti-anxiety activities. (Isatin and its derivatives: a survey of recent syntheses, reactions, and applications, NIH, [Link])
-
Isatin (1H-indolin-2,3-dione) is a versatile bioactive and heterocyclic scaffold with an indole nucleus. (Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives, [Link])
-
In the present investigation, the reactivity of 5-fluoroisatin (1) towards some different types of nitrogen nucleophile was studied with the objective of obtaining biologically active compounds. (Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives, NIH, [Link])
-
The obtained results suggested that the newly synthesized indoloquinoline derivatives establish an encouraging base for searching for new structure optimization to acquire safe and effective antitumor drug agents. (In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid, MDPI, [Link])
-
Results of in vitro and SAR studies revealed the fluoroquinolone framework is closely associated with the activity. Methoxyimino substitution at the C-3 position of the isatin nucleus might improve the activity. C-5-substituted electron-donating methyl was valuable to improve the potential while electron-withdrawing fluoro was unfavorable. (Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery, MDPI, [Link])
-
This research demonstrated that 5b and 5r have an anticancer property via the modulation of oxidative stress-mediated mitochondrial apoptosis and immune response, which deserves further studies on their clinical applications. (In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives, PubMed, [Link])
-
The synthesized novel IL [NBMMorph]+Br- was utilized to prepare 1,2,4-triazolidine-3-thiones of biological significance. (Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties, lidsen, [Link])
-
The cytotoxic action of these substances is associated with the induction of apoptosis caused by mitochondrial membrane dissipation and stimulated reactive oxygen species production in tumor cells. (Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC, PubMed Central, [Link])
-
A series of novel 2-substituted indoline imidazolium salt derivatives has been prepared and evaluated in vitro against a panel of human tumor cell lines. (Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives, [Link])
-
With various chemical modifications, isatin had an excellent ability to build powerful isatin hybrids and conjugates targeting multiple oncogenic pathways. It is worth mentioning that isatin-hybrids exhibited anticancer activity against various cancer cell lines, such as breast, liver, colon, lung, and multidrug-resistant carcinomas. Their mechanisms include mitochondrial-mediated apoptosis, caspase activation, tubulin polymerization inhibition, and kinase modulation, particularly VEGFR-2, EGFR, CDK2, and STAT-3. (A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025), PubMed Central, [Link])
-
While many agonists have been described and tested clinically, inverse agonists offer an underexplored avenue to modulate PPARG biology in vivo. (Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists, PubMed, [Link])
-
Within that context, a series of N-substituted-4,6-dihydroxy-2- quinolone-3-carboxamides were designed and synthesized to. investigate the potential effect of adding 6-hydroxy moiety on. the anti-proliferative effect, and to shed light on the structure- activity relationship (SAR) of this series. (Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents, ResearchGate, [Link])
- Nirogacestat exhibits promising activity for the treatment of tumors or cancer, such as desmoid tumors, multiple myeloma, a cancer having a mutation in a Notch pathway gene, adenoid cystic carcinoma, and T-cell acute lymphoblastic leukemia.
-
Indoline-2,3-dione-based substituted benzene sulfonamide scaffolds were prepared (1–16) by treating substituted indoline-2,3-dione (0.02 mmol) (a) with the hydrazine hydrate (0.02 mmol) in the presence of glacial CH3COOH to reflux for 4 h to synthesize substituted 3-hydrazonoindolin-2-one as the intermediate product (b). (Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC, NIH, [Link])
- Solid forms of 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)
-
A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, namely the abilities to inhibit the secretion of HBV surface antigen (HBsAg), HBV e antigen (HBeAg), and replication of HBV DNA in HepG 2.2. 15 cells. (Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents, PubMed, [Link])
- The present invention provides non-retinol piperidine compounds comprising a 3,4-difluoro-2-(trifluoromethyl)phenyl moiety.
-
This study aimed to design and obtain newly synthesized fluorinated isatin-hydrazone compounds that are pharmacologically effective against cancer cells. (Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling | ACS Omega, [Link])
-
Creating novel anticancer chemotherapeutic agents based on naturally occurring bioactive substances has been gaining increased interest. (New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity, Dove Medical Press, [Link])
- As evidenced by the experimental data included in the present description, the Applicant has surprisingly found that by inverting the steps of hydrogenation and condensation (acylation) of the process disclosed in EP654464 it becomes possible to use only one type of organic solvent (e.g. an aliphatic hydrocarbon, such as heptane) in the whole production process of the 4-amnoindane derivatives of Formula (I), thus simplifying the process and reducing its costs and production times.
-
The condensation reaction of N-aminomorpholine (1) with functionally substituted benzaldehydes 2–5, 7, and 4-pyridinaldehyde (6) was carried out by heating equimolar amounts of the starting compounds in isopropyl alcohol at 60–70 °C for 3–5 h. (Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine, MDPI, [Link])
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Robust Isatin Derivative Studies: A Framework for Cross-Validation of Experimental and Computational Findings
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5] The journey from a promising isatin-based compound in the lab to a potential clinical candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental and computational results for isatin derivatives, ensuring scientific integrity and accelerating the drug discovery pipeline.
The Imperative of Cross-Validation in Isatin Research
I. The Foundation: Synthesis and Structural Characterization
The journey begins with the synthesis of isatin derivatives. Common synthetic strategies include the Sandmeyer, Stolle, and Gassman methods, alongside more modern and environmentally friendly approaches.[1] Regardless of the chosen route, meticulous characterization of the final compounds is non-negotiable.
Detailed Protocol: Synthesis of a Generic Isatin Derivative (Example)
This protocol outlines a general procedure for the synthesis of an N-substituted isatin derivative, a common modification to enhance biological activity.[1]
Materials: Isatin, appropriate alkyl/aryl halide, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, hexane.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. The causality here is that the base deprotonates the acidic N-H of the isatin, forming the isatin anion, which is a more potent nucleophile.
-
Electrophile Addition: Slowly add the desired alkyl or aryl halide (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The disappearance of the starting isatin spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-substituted isatin derivative.
Analytical Techniques for Structural Verification
A battery of analytical techniques must be employed to confirm the identity and purity of the synthesized derivatives.
| Technique | Purpose | Expected Outcome for a Hypothetical N-benzyl Isatin |
| ¹H NMR | To determine the number and types of protons in the molecule. | Peaks corresponding to the aromatic protons of the isatin core and the benzyl group, as well as a characteristic singlet for the benzylic CH₂ protons. |
| ¹³C NMR | To determine the number and types of carbon atoms in the molecule. | Signals for the carbonyl carbons of the isatin core, aromatic carbons, and the benzylic carbon. |
| FT-IR | To identify the functional groups present.[7][8] | Characteristic stretching frequencies for the C=O groups (around 1730-1760 cm⁻¹) and aromatic C-H bonds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[8] | A molecular ion peak corresponding to the exact mass of the N-benzyl isatin. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | The experimental percentages should be within ±0.4% of the calculated values. |
II. The Core Investigation: Biological Activity Screening
With structurally confirmed isatin derivatives in hand, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. For instance, in anticancer drug discovery, a tiered screening approach is often employed.
In Vitro Anticancer Activity Assessment
-
Primary Screening (Cytotoxicity): The initial assessment of a compound's ability to inhibit cancer cell growth is typically done using an MTT or similar cell viability assay across a panel of cancer cell lines.[9] This provides a broad overview of the compound's potency and selectivity.
-
Secondary Screening (Mechanism of Action): For promising hits from the primary screen, further assays are conducted to elucidate the mechanism of action. This could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Enzyme Inhibition Assays: If the isatin derivative is designed to target a specific enzyme (e.g., kinases, histone deacetylases), direct enzymatic assays are crucial.[10][11]
-
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials: 96-well plates, cancer cell lines (e.g., MCF-7 for breast cancer), complete cell culture medium, isatin derivatives (dissolved in DMSO), MTT reagent, solubilization buffer.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isatin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. The Predictive Power: Computational Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for predicting the biological activity of isatin derivatives and understanding their interactions with biological targets.[12][13][14][15]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13][15] These models can then be used to predict the activity of newly designed compounds.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the isatin derivative) when bound to a receptor (a protein target).[7][10][12] This provides insights into the binding mode and key interactions, which can guide further optimization of the compound.
IV. The Crucial Convergence: Cross-Validation of Experimental and Computational Data
The true strength of a drug discovery program lies in the convergence of experimental and computational data. This is where cross-validation becomes critical.
Workflow for Integrated Drug Discovery and Cross-Validation
Caption: Integrated workflow for the cross-validation of experimental and computational results in isatin derivative research.
Comparative Data Analysis
A key aspect of cross-validation is the direct comparison of data from different sources. This can be effectively presented in a tabular format.
Table 1: Cross-Validation of Anticancer Activity for a Series of Isatin Derivatives
| Compound ID | Experimental IC₅₀ (µM) on MCF-7 cells | Predicted pIC₅₀ (QSAR) | Docking Score (kcal/mol) with Target Kinase | Correlation/Discrepancy |
| IZD-01 | 2.5 | 5.7 | -8.2 | Good correlation between high activity, prediction, and docking score. |
| IZD-02 | 15.8 | 4.9 | -6.5 | Moderate correlation. |
| IZD-03 | > 50 | 4.1 | -5.1 | Good correlation for inactive compound. |
| IZD-04 | 5.1 | 5.5 | -7.9 | Good correlation. |
| IZD-05 | 1.8 | 5.8 | -8.5 | Excellent correlation, identifies a potent derivative. |
Interpretation of the Data:
-
A strong correlation between experimental IC₅₀ values, QSAR predictions, and docking scores provides high confidence in the results and the underlying hypothesis.
-
Discrepancies can be equally informative. For example, if a compound is predicted to be active by QSAR but shows poor experimental activity, it could point to issues with cell permeability or off-target effects that were not captured by the computational model. This necessitates further experimental investigation.
V. Advancing to In Vivo Studies
For isatin derivatives that demonstrate robust and cross-validated in vitro activity, the next logical step is to evaluate their efficacy and safety in preclinical animal models. These in vivo studies provide crucial data on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, which are essential for progressing towards clinical trials.[9]
Conclusion
The development of novel isatin derivatives as therapeutic agents is a complex but promising endeavor. A rigorous and systematic approach to the cross-validation of experimental and computational results is not merely a suggestion but a necessity for ensuring the reliability and reproducibility of the findings. By integrating synthesis, biological screening, and computational modeling within a self-validating framework, researchers can build a strong foundation of evidence, accelerate the identification of lead candidates, and ultimately increase the probability of translating their discoveries into clinical applications.
References
-
Ferraz de Paiva, R. E., Vieira, E. G., Rodrigues da Silva, D., Wegermann, C. A., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
-
El-Nassan, H. B., El-Sayed, M. A. A., & Aboutabl, M. A. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465–2483. [Link]
-
Sharma, G., Sharma, A., & Kumar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(45), 26039–26063. [Link]
-
Singh, P., & Kumar, A. (2021). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Journal of Chemical Sciences, 133(2), 1-25. [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1423. [Link]
-
Faghih, L., Sabet, R., & Khabnadideh, S. (2019). 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis. Iranian Journal of Pharmaceutical Research, 18(2), 859–872. [Link]
-
Sabet, R., & Jafroudi, I. (2019). QSAR, Docking Study of Isatin Analogues as Anti-bacterial Agents for Design New Compounds. Journal of Pharmaceutical Research International, 31(5), 1-14. [Link]
-
Khan, I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
-
Kumar, A., & Singh, P. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(2), 1000-1010. [Link]
-
Kumar, A., & Singh, P. (2025). Design, Characterization And Molecular Docking Of Isatin Derivative. Journal of Neonatal Surgery, 14(13s). [Link]
-
Toropova, A. P., & Toropov, A. A. (2020). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. Scientific Reports, 10(1), 1-12. [Link]
-
Fadhel, S. R. (2023). synthesis, characterization and spectroscopic analysis of some isatin derivatives. ResearchGate. [Link]
-
Al-Jumaili, A. H. A. (2025). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. [Link]
-
Bongard, J., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry, 64(22), 16496–16509. [Link]
-
Tuszynski, J. A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules, 27(13), 3991. [Link]
-
Toropova, A. P., & Toropov, A. A. (2025). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 18037–18045. [Link]
-
Cheke, R. S., et al. (2022). SAR features of isatin derivatives exhibiting anticancer action. ResearchGate. [Link]
-
Kumar, S., & Singh, R. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5), 1-10. [Link]
-
Singh, M., & Kumar, V. (2021). In vitro Evaluation of Isatin derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers cell lines: A Review. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1547–1568. [Link]
-
Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11. [Link]
-
Sabet, R., Khabnadideh, S., Fathi, D., & Emami, L. (2019). QSAR and Docking Study of Isatin Analogues as Cytotoxic Agents. Journal of Reports in Pharmaceutical Sciences, 8(1), 112-124. [Link]
-
Tuszynski, J. A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. [Link]
-
de Oliveira, R. N., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 26(16), 4991. [Link]
-
Gütlein, M. (2020). How to Lie With Computational Predictive Models in Drug Discovery. DrugDiscovery.NET. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. sciensage.info [sciensage.info]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 12. journals.ut.ac.ir [journals.ut.ac.ir]
- 13. journaljpri.com [journaljpri.com]
- 14. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaljpri.com [journaljpri.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indoline-2,3-dione Inhibitors
Welcome to an in-depth guide on the comparative analysis of indoline-2,3-dione (also known as isatin) inhibitors through molecular docking. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of binding interactions between small molecules and their protein targets, thereby accelerating the identification and optimization of potential drug candidates.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comparative overview of docking studies performed on various indoline-2,3-dione derivatives against several key protein targets. We will delve into the causality behind the methodologies, present supporting data from various studies, and offer a self-validating protocol to ensure the scientific integrity of your in silico experiments.
The Versatility of Indoline-2,3-dione: A Multi-Target Scaffold
The therapeutic potential of indoline-2,3-dione derivatives stems from their ability to interact with a diverse array of biological targets. The core structure provides a rigid framework that can be functionalized at multiple positions, allowing for the fine-tuning of binding affinity and selectivity. Our comparative analysis will focus on several classes of protein targets where these inhibitors have shown significant promise.
Viral Proteases: A Prime Target in Antiviral Research
Viral proteases are essential for viral replication, making them attractive targets for antiviral drug development. The SARS-CoV-2 main protease (Mpro) has been a major focus of research, and several studies have explored isatin derivatives as potential inhibitors.[4][5][6] These studies leverage the fact that Mpro has no close human homolog, reducing the likelihood of off-target effects.
A computer-aided drug design (CADD) approach screened 118 compounds, identifying isatin derivatives linked with oxidiazoles as having the best docking scores against Mpro.[4][5][6] For instance, isatin-oxidiazole derivatives A2 and A4 exhibited excellent docking scores of -11.22 kcal/mol and -11.15 kcal/mol, respectively.[4][5][6] Further molecular dynamics simulations confirmed the stability of these compounds within the Mpro binding pocket.[4][5]
Protein Kinases: Modulators of Cellular Signaling
Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Consequently, kinase inhibitors are a major class of anticancer drugs. Indoline-2,3-dione derivatives have been designed as selective inhibitors for various receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.[7][8][9] The core mechanism involves these inhibitors competing with ATP for binding in the kinase domain, thereby blocking the phosphorylation cascade that drives tumor growth.[7] Structure-activity relationship (SAR) studies have shown that substitutions at the C-3 position of the indolin-2-one ring are critical for determining selectivity towards different RTKs.[8]
Other Key Enzymatic Targets
The inhibitory action of isatin derivatives extends to several other enzyme families crucial in various pathologies:
-
Histone Deacetylases (HDACs): HDACs are implicated in cancer development, and a series of indoline-2,3-dione derivatives have been designed as potential HDAC inhibitors, with some compounds showing efficacy in the nanomolar range (IC50 = 10.13 nM).[10]
-
Topoisomerase-II: This enzyme is vital for DNA replication in cancer cells. Docking studies revealed that tri-substituted fluoro indole derivatives can act as potent inhibitors of human topoisomerase-II, with some derivatives showing better docking scores than the standard drug, fludarabine.[11]
-
Aminopeptidase N (APN): APN plays a role in tumor angiogenesis and metastasis. Docking-based virtual screening led to the discovery of indoline-2,3-dione derivatives with potent APN inhibitory activity (IC50 = 0.074 µM).[12][13]
-
α-Glucosidase and α-Amylase: These enzymes are targets for managing diabetes. Novel series of indoline-2,3-dione-based benzene sulfonamide derivatives have been synthesized and evaluated, with some analogues showing potent inhibition of both enzymes.[14][15]
Comparative Analysis of Docking Performance
To provide a clear, objective comparison, the following tables summarize the quantitative data from various molecular docking studies. The binding energy is a key metric, where a more negative value indicates a stronger predicted binding affinity.
Table 1: Indoline-2,3-dione Derivatives vs. Viral and Cancer-Related Enzymes
| Derivative Class/ID | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Standard Drug | Standard Drug Score (kcal/mol) |
| Isatin-Oxidiazole (A2) | SARS-CoV-2 Mpro | -11.22 | S1, S2, S4 domains | Ebselen | - |
| Isatin-Oxidiazole (A4) | SARS-CoV-2 Mpro | -11.15 | S1, S2, S4 domains | Ebselen | - |
| Tri-substituted fluoro indole (S-14) | Topoisomerase-II (4R1F) | -9.2 (Chain A) | - | Fludarabine | -7.6 (Chain A) |
| Indole Derivative (Compound 9) | MurC Ligase | -11.5 | - | Ampicillin | -8.0 |
| Indoline-2,3-dione (12a) | Aminopeptidase N | - | - | Bestatin | - |
| Indoline-2,3-dione (25a) | Histone Deacetylase (HDAC) | - | - | - | - |
Data synthesized from multiple sources.[4][11][12][16]
Table 2: Indoline-2,3-dione Derivatives vs. Metabolic and Neurological Enzymes
| Derivative Class/ID | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Standard Drug | Standard Drug Score (kcal/mol) |
| Benzenesulfonamide (Analogue 11) | α-Glucosidase | -5.46 | - | Acarbose | -6.4 |
| Benzenesulfonamide (Analogue 1) | α-Glucosidase | -5.36 | - | Acarbose | -6.4 |
| Isoindoline-1,3-dione (VI) | Acetylcholinesterase (1EVE) | -10.2 | - | Donepezil | -10.9 |
| Isoindoline-1,3-dione (V) | Acetylcholinesterase (1EVE) | -8.2 | - | Donepezil | -10.9 |
Data synthesized from multiple sources.[14][17]
A Self-Validating Protocol for Comparative Docking
To ensure the reliability and reproducibility of in silico results, a robust and validated methodology is paramount. The following protocol is designed as a self-validating system, incorporating a crucial redocking step to confirm the accuracy of the chosen parameters. This approach moves beyond a simple checklist, explaining the causality behind each step.
Experimental Workflow: Molecular Docking
Caption: A validated workflow for comparative molecular docking.
Step-by-Step Methodology
-
Target Protein Preparation:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the experimentally determined coordinates of the protein, which is the foundation of the simulation.
-
Protocol: Using software like UCSF Chimera or Discovery Studio, remove all non-essential molecules (water, ions, co-factors). Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This prepares the protein for force field calculations.
-
-
Ligand Preparation:
-
Action: Sketch the 2D structures of the indoline-2,3-dione derivatives and a known reference inhibitor. Convert them to 3D structures and perform energy minimization.
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand, which is crucial for an accurate docking simulation. A high-energy conformation can lead to inaccurate binding predictions.
-
-
Binding Site Identification:
-
Action: Define the docking search space (the "grid box") around the active site of the protein.
-
Causality: This step confines the docking algorithm to the biologically relevant binding pocket, increasing computational efficiency and accuracy. The dimensions of the grid are typically determined by the location of the co-crystallized native ligand.
-
-
Protocol Validation via Redocking:
-
Action: Before docking your series of derivatives, take the native ligand that was co-crystallized with the protein and dock it back into the binding site using your defined protocol.
-
Causality: This is the most critical step for ensuring the trustworthiness of your results.[18] If your docking protocol cannot accurately reproduce the experimentally known binding pose of the native ligand, it is unlikely to be reliable for predicting the poses of novel inhibitors.[19]
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the redocked ligand pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is widely accepted as a successful validation, indicating the protocol is accurate.[2][20]
-
-
Production Docking of Indoline Derivatives:
-
Action: Once the protocol is validated, use the exact same parameters to dock your library of indoline-2,3-dione inhibitors and the reference compound into the target's active site.
-
Causality: Using a consistent, validated protocol ensures that the comparison between different inhibitors is objective and scientifically sound.
-
-
Analysis and Visualization of Results:
-
Action: Rank the docked compounds based on their predicted binding energies (docking scores). Use visualization software (e.g., PyMOL) to analyze the binding poses of the top-ranked inhibitors.
-
Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the protein-ligand complex. This qualitative analysis is essential for understanding the structural basis of inhibition and guiding further lead optimization.
-
Visualizing Molecular Interactions
Understanding how a ligand binds within the active site is key to rational drug design. The following diagram illustrates a hypothetical binding mode of an indoline-2,3-dione inhibitor, highlighting the key interactions that contribute to its inhibitory activity.
Caption: Key interactions of an inhibitor in a protein's active site.
Conclusion and Future Perspectives
This guide demonstrates that indoline-2,3-dione is a remarkably versatile scaffold for developing inhibitors against a wide range of therapeutic targets. Comparative molecular docking, when performed using a robust and validated protocol, serves as a powerful tool for prioritizing candidates for synthesis and biological evaluation. The data consistently show that specific substitutions on the isatin ring are crucial for achieving high potency and selectivity.
The journey from in silico hit to a viable drug candidate is long, but it begins with methodologically sound computational screening. Future work should focus on integrating these docking studies with more advanced computational techniques, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time.[4][5] Ultimately, the most promising candidates identified through these comparative studies must be synthesized and subjected to rigorous in vitro and in vivo testing to validate their therapeutic potential.
References
- Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (m>pro>): a molecular docking, molecular dynamics and structure-activity relationship studies. The Hebrew University of Jerusalem.
-
Design, synthesis and preliminary biological evaluation of indoline-2,3-dione derivatives as novel HDAC inhibitors. PubMed. [Link]
-
(PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-II Enzyme using In-Silico Methods. ResearchGate. [Link]
-
Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. National Institutes of Health. [Link]
-
Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. National Institutes of Health. [Link]
-
Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). PubMed. [Link]
-
In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. JMPAS. [Link]
-
The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
-
Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. [Link]
-
Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. National Institutes of Health. [Link]
-
Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. National Institutes of Health. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health. [Link]
-
Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies. PubMed. [Link]
-
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]
-
LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency. PubMed. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Basics, types and applications of molecular docking: A review. ScienceDirect. [Link]
-
Isatin-based virtual high throughput screening, molecular docking, DFT, QM/MM, MD and MM-PBSA study of novel inhibitors of SARS-CoV-2 main protease. Taylor & Francis Online. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Insighting isatin derivatives as potential antiviral agents against NSP3 of COVID-19. National Institutes of Health. [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. [Link]
-
Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. [Link]
-
A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. ResearchGate. [Link]
-
(PDF) Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies. ResearchGate. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Synthesis, Anticancer Activity, Pharmacokinetics, and Docking Study of Some New Heterocycles Linked Indole Moiety. Taylor & Francis Online. [Link]
-
Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and preliminary biological evaluation of indoline-2,3-dione derivatives as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-chloro-6-fluoroindoline-2,3-dione
As a Senior Application Scientist, it is my priority to ensure that you can advance your research safely and effectively. This guide provides essential, field-tested protocols for handling 4-chloro-6-fluoroindoline-2,3-dione, a halogenated isatin derivative likely utilized in drug discovery and chemical synthesis. The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] This inherent bioactivity necessitates a robust safety protocol to mitigate potential toxicological risks. This document is designed to be your primary resource for safe operational and disposal procedures.
Hazard Assessment: Understanding the Risks
Based on data from similar halogenated and isatin-based compounds, this compound is anticipated to exhibit the following hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[8][9][10]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[8][10]
-
Sensitization: Some related compounds may cause allergic skin reactions.[7]
-
Genotoxicity: Isatin itself, at high doses and with repeated exposure, has shown mutagenic and genotoxic effects in animal studies.[1]
Given these potential hazards, a stringent personal protective equipment (PPE) regimen is mandatory.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Respiratory | NIOSH-approved N95 dust mask (for solids) or a full-face respirator with organic vapor cartridges (for solutions or if aerosols are generated).[11][12] | The primary inhalation risk comes from fine powders. An N95 mask is effective against particulates. If the compound is volatile or handled in a way that generates aerosols, a respirator with organic vapor cartridges is necessary to protect against vapor inhalation. |
| Eye/Face | Tightly fitting chemical safety goggles with side-shields or a full-face shield.[11][13] | Protects against splashes of solutions and airborne dust particles that can cause serious eye damage.[9] A face shield offers an additional layer of protection for the entire face. |
| Hand | Nitrile gloves (double-gloving recommended).[13][14] | Nitrile provides good resistance to a wide range of chemicals.[14] Double-gloving is a best practice when handling potentially hazardous compounds, as it provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.[15] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[15] |
| Body | Chemical-resistant laboratory coat and closed-toe shoes.[12][14] A chemical-resistant apron may be advisable for larger quantities. | A lab coat protects the skin and personal clothing from contamination.[12] Ensure the lab coat is fully buttoned. Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[14] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. The following diagram and protocol outline the essential steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Protocol for Donning and Doffing PPE:
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator/Mask: If required, put on your N95 mask or respirator. Ensure a proper fit.
-
Eye Protection: Put on your safety goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[15]
Doffing (Taking Off) Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer, potentially contaminated gloves. Peel them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself to contain any surface contamination.
-
Eye Protection: Remove your goggles.
-
Respirator/Mask: Remove your mask or respirator.
-
Inner Gloves: Remove the inner pair of gloves, again by peeling them off inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures: Plan for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8][9] Seek immediate medical attention and show the medical personnel the safety information for a related compound.[6] |
Spill Response:
-
Evacuate the immediate area and alert others.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[16][17][18] This is crucial for proper disposal and helps manage disposal costs, as the treatment methods differ significantly.[17][19]
-
Waste Containers: Collect all waste (solid compound, contaminated consumables like gloves and wipes, and solutions) in clearly labeled, sealed containers.[18][20] The label should read "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.[18][20]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment.[20]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[17]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring both your personal safety and the integrity of your scientific work.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 4-chloro-6-fluoronicotinaldehyde SDS, 1256824-38-0 Safety Data Sheets.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Vianna-Jorge, R., et al. (2011). Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. PubMed.
- Unknown. (n.d.). Hazardous waste segregation.
- BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.
- Royal Society of Chemistry. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown. (2024). Isatin and its derivatives: review of pharmacological activities and therapeutic potential.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Ossila. (2023). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline.
Sources
- 1. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. research.arizona.edu [research.arizona.edu]
- 15. pppmag.com [pppmag.com]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
